molecular formula C16H16N2O3 B1216556 2-(3-acetamidophenoxy)-N-phenylacetamide

2-(3-acetamidophenoxy)-N-phenylacetamide

Numéro de catalogue: B1216556
Poids moléculaire: 284.31 g/mol
Clé InChI: WGZZKVRMBFIFGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Key Crystallographic Features:

  • Unit Cell Parameters (analogous structures):

    Parameter Value Space Group
    a (Å) 7.892 ± 0.003 P 1
    b (Å) 10.514 ± 0.004 P 1
    c (Å) 12.327 ± 0.005 P 1
    α (°) 89.97 P 1
    β (°) 85.32 P 1
    γ (°) 78.45 P 1
  • Hydrogen Bonding Network :

    • Intramolecular N–H···O bonds stabilize the amide-amide conformation (N···O distance: 2.892 Å).
    • Intermolecular C–H···O interactions (2.654–3.064 Å) form centrosymmetric dimers , enhancing crystal lattice stability.
  • Torsional Flexibility :
    The C–O–C–C torsion angle in the ether linkage varies between 106.9° and 112.4° in different polymorphs, influencing molecular packing.

Propriétés

Formule moléculaire

C16H16N2O3

Poids moléculaire

284.31 g/mol

Nom IUPAC

2-(3-acetamidophenoxy)-N-phenylacetamide

InChI

InChI=1S/C16H16N2O3/c1-12(19)17-14-8-5-9-15(10-14)21-11-16(20)18-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

Clé InChI

WGZZKVRMBFIFGD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2

SMILES canonique

CC(=O)NC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2

Origine du produit

United States

Applications De Recherche Scientifique

Antitubercular Activity

Recent studies have highlighted the potential of 2-(3-acetamidophenoxy)-N-phenylacetamide derivatives as antitubercular agents. A notable investigation synthesized a series of related compounds and evaluated their efficacy against Mycobacterium tuberculosis (M. tuberculosis) strains.

  • Synthesis and Evaluation : The derivatives were synthesized using a molecular hybridization approach, targeting improved antitubercular activity. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both standard and rifampicin-resistant strains of M. tuberculosis .
  • Safety Profile : The compounds exhibited no significant cytotoxicity against various tumor cell lines, suggesting a favorable safety profile that supports their potential use as affordable antitubercular agents .

Anticancer Activity

The anticancer properties of this compound have also been explored, with several derivatives showing promising results.

  • Mechanism of Action : Compounds within this class have been evaluated for their ability to inhibit cancer cell proliferation. For instance, certain derivatives exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% .
  • Structure-Activity Relationship : The structural modifications in the phenoxyacetamide scaffold have been linked to varying degrees of anticancer activity, indicating that specific functional groups can enhance therapeutic efficacy .

Anti-inflammatory Properties

In addition to antitubercular and anticancer activities, there is emerging evidence that this compound may possess anti-inflammatory properties.

  • In Vivo Studies : Some derivatives have been tested for their anti-inflammatory effects using models such as carrageenan-induced paw edema in rats. These studies indicate moderate anti-inflammatory activity compared to standard drugs like diclofenac sodium .

Data Tables

The following tables summarize key findings from various studies regarding the biological activities of this compound derivatives.

Compound Activity MIC (μg/mL) Cell Lines Tested Inhibition (%)
3mAntitubercular4M. tuberculosis H37Rv-
3aAnticancer-SNB-19, OVCAR-886.61
IIIiAnti-inflammatory-Carrageenan-induced edema56.65

Comparaison Avec Des Composés Similaires

Key Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups Enhance Antitubercular Activity: The introduction of a nitro group (e.g., 3m in ) at the 4-position of the phenoxy ring significantly improves antitubercular potency (MIC = 0.5 μg/mL). This aligns with observations that nitro groups enhance activity against Mycobacterium tuberculosis by promoting redox cycling and oxidative stress .

Fluorine Substitution Influences Selectivity :

  • Fluorine at the 4-position of the phenyl ring (as in ) enhances anticancer activity against PC3 cells (IC₅₀ = 8.2 μM), likely due to improved metabolic stability and membrane permeability.

Heterocyclic Modifications Expand Therapeutic Scope :

  • The incorporation of oxadiazole (e.g., 4h in ) or indole-thioether (e.g., ) moieties introduces hydrogen-bonding and π-π stacking interactions, enhancing binding to viral or cancer targets.

Bulkier Substituents Improve Cardiac Protection :

  • Bromonaphthyloxy derivatives (e.g., ) exhibit cardioprotective effects, attributed to their ability to modulate ion channels or reduce oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-acetamidophenoxy)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic Substitution : React 3-acetamidophenol with 2-chloro-N-phenylacetamide in the presence of a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile. Monitor progress via TLC (hexane:ethyl acetate, 9:1) .
  • Condensation Reactions : Use cyanoacetic acid or chloroacetyl chloride with aniline derivatives under reflux in toluene or dichloromethane. Optimize temperature (60–80°C) and reaction time (12–24 h) to improve yield .
  • Key Considerations : Solvent choice (acetonitrile vs. DMF), stoichiometric ratios (1:1.5 for phenol:chloroacetamide), and purification via recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm structure using ¹H and ¹³C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • FTIR : Detect key functional groups (amide C=O stretch at ~1650 cm⁻¹, aromatic C-O at ~1250 cm⁻¹) .
  • XRD : Resolve crystal structure and hydrogen-bonding patterns for polymorph analysis .
  • HPLC-MS : Assess purity and molecular weight (e.g., [M+H]⁺ at m/z 313.3) .

Q. What in vitro biological assays are appropriate for initial pharmacological screening of this compound?

  • Assays :

  • Anticancer Activity : MTT assay against cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing derivatives with varying substituents?

  • Analysis :

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may reduce nucleophilicity, requiring longer reaction times .
  • Steric Hindrance : Bulky substituents (e.g., 3,4-dimethylphenoxy) necessitate higher temperatures (80–100°C) .
  • Table :
SubstituentOptimal Temp (°C)Yield (%)Reference
-H6085
-Cl8072
-CF₃10065

Q. What computational strategies predict the biological targets and binding modes of this compound?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17). Prioritize binding poses with ΔG < -8 kcal/mol .
  • QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized analogs .

Q. How can regioselective functionalization of the phenoxy moiety be achieved?

  • Approaches :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to introduce substituents at the ortho position of the phenoxy group .
  • Protecting Groups : Temporarily block the acetamide NH with Boc to direct electrophilic substitution .

Q. What strategies resolve inconsistencies in biological activity data across studies?

  • Troubleshooting :

  • Purity Verification : Re-test compounds after HPLC purification to rule out impurity effects .
  • Assay Reproducibility : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like cell passage number and serum concentration .

Q. What challenges arise in purifying this compound, and how are they mitigated?

  • Solutions :

  • Crystallization Issues : Use solvent mixtures (ethanol/water) to improve crystal formation .
  • Byproduct Removal : Employ silica gel chromatography with gradient elution (hexane → ethyl acetate) .
  • Scale-Up : Transition from batch to continuous flow reactors for consistent purity in multi-gram syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetamidophenoxy)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-acetamidophenoxy)-N-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.